molecular formula C20H17FN2O B11181043 3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11181043
M. Wt: 320.4 g/mol
InChI Key: ZBRGAZXZXJNGSJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate ketone, followed by cyclization and functional group modifications. For instance, the reaction of o-phenylenediamine with 4-fluorobenzaldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves scalable methods that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like silica-supported fluoroboric acid have been explored to optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Potential therapeutic applications in treating anxiety, epilepsy, and other central nervous system disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H17FN2O/c1-12-20-18(23-17-5-3-2-4-16(17)22-12)10-14(11-19(20)24)13-6-8-15(21)9-7-13/h2-9,14,22H,10-11H2,1H3

InChI Key

ZBRGAZXZXJNGSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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